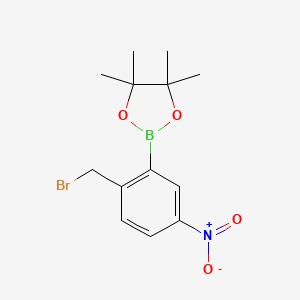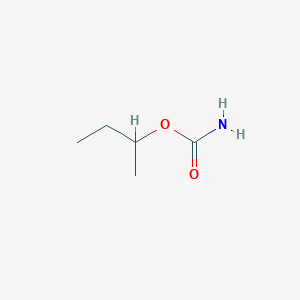
1-Methylpropyl carbamate
Overview
Description
1-Methylpropyl carbamate, also known as 1-ethyl-1-methylpropyl carbamate, is an organic compound with the linear formula C7H15NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Carbamates, including 1-Methylpropyl carbamate, can be synthesized through carbamoylation . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . Methyl carbamate, an economical carabamoyl donor, is used in tin-catalyzed transcarbamoylation, which has broad functional group tolerance and a streamlined workup procedure .Molecular Structure Analysis
The carbamate functionality in 1-Methylpropyl carbamate is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis
Carbamates, including 1-Methylpropyl carbamate, are widely used in the synthesis of various compounds. They are used in the manufacture of pharmaceuticals, insecticides, and urethane . Methyl carbamate is an economical carabamoyl donor in tin-catalyzed transcarbamoylation .Physical And Chemical Properties Analysis
1-Methylpropyl carbamate has a linear formula of C7H15NO2, a CAS Number of 78-28-4, and a molecular weight of 145.203 . Carbamates, including 1-Methylpropyl carbamate, have very good chemical and proteolytic stability .Scientific Research Applications
Chemical Synthesis and Derivatives
1-Methylpropyl carbamate is a compound that can be involved in various chemical synthesis processes. For instance, a study by Krook and Miller (1955) described the preparation of 2‐Nitro‐2‐methylpropyl carbamate, a derivative of carbamate, indicating the potential for creating diverse carbamate-based chemicals for various applications (Krook & Miller, 1955).
Analytical Techniques and Detection
Carbamates, including derivatives like N-Methyl carbamates, are often analyzed using sophisticated techniques. Krause (1979) developed a high-performance liquid chromatographic technique for determining carbamate insecticides, highlighting the importance of carbamates in analytical chemistry (Krause, 1979).
Corrosion Inhibition
Carbamates, such as methyl carbamate, demonstrate corrosion inhibition properties on metals like copper. A study by John, Kuruvilla, and Joseph (2013) investigated methyl carbamate's interaction and inhibition on copper in acidic environments, revealing its potential as a corrosion inhibitor (John et al., 2013).
Residue Analysis in Agriculture
In the agricultural sector, the detection and analysis of carbamate residues is crucial. Podhorniak et al. (2004) developed a method for determining residues of N-methyl carbamates in fruits and vegetables, which is vital for ensuring food safety (Podhorniak et al., 2004).
Environmental Impact Studies
Understanding the environmental impact of carbamates is essential. Dikshith et al. (1990) investigated the residues of carbaryl, a methyl carbamate insecticide, in soil and water around Bhopal, India. This study is crucial for understanding the ecological effects of carbamate usage (Dikshith et al., 1990).
Anti-Inflammatory Research
In medical research, carbamates like indoline-3-propionate and 3-aminopropyl carbamates have been studied for their anti-inflammatory effects. Finkin-Groner et al. (2015) researched these compounds' effects on lung injury and inflammation in mice, suggesting potential therapeutic applications (Finkin-Groner et al., 2015).
Nanoparticle Development for Agricultural Applications
Carbamates are also used in developing novel agricultural products. Campos et al. (2015) studied the encapsulation of carbendazim (a methyl carbamate) in nanoparticles, indicating the role of carbamates in advanced agricultural technologies (Campos et al., 2015).
Safety And Hazards
properties
IUPAC Name |
butan-2-yl carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSQXZCUYOADEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019315 | |
| Record name | Carbamic acid, 1-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpropyl carbamate | |
CAS RN |
2114-15-0 | |
| Record name | Carbamic acid, 1-methylpropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC84177 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbamic acid, 1-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








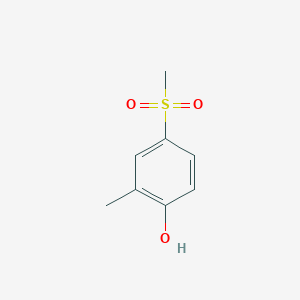
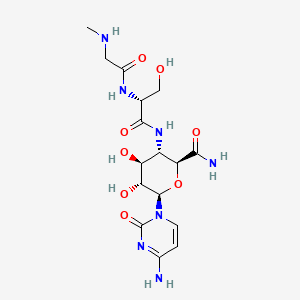
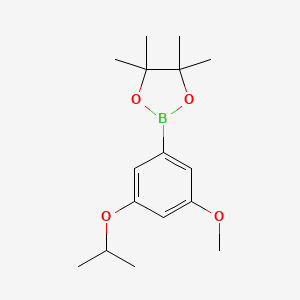

![[5-(Pyridin-3-ylmethoxy)-2-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3049520.png)
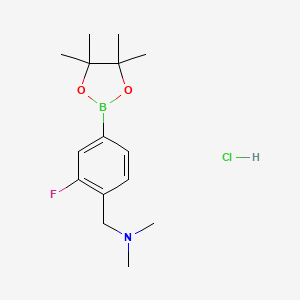
![2-[2-(Bromomethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3049522.png)

